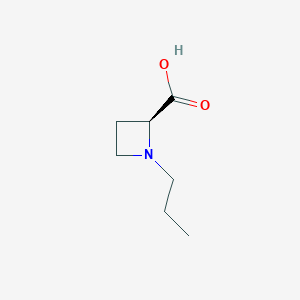
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sulfomethylation in Macrocyclic Chelates
Research into the sulfomethylation of various polyazamacrocycles, including piperazine and structures such as [9]aneN3, [12]aneN3, [12]aneN4, and [18]aneN6, with formaldehyde bisulfite has shown the potential for creating mixed-side-chain macrocyclic chelates. These sulfomethylated products offer a pathway to a range of derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives, expanding the utility in creating complex chelating agents for potential use in medical imaging, pharmacology, and industrial applications (van Westrenen & Sherry, 1992).
Synthesis of Aminosulfinic Acid Salts
The development of N-methane- or p-toluene-sulfonyl α aminosulfinic acids salts through a Mannich-like reaction showcases an innovative approach in synthesizing sulfonamide compounds. This method contributes to the broader field of organic synthesis, providing a versatile route for creating aminosulfinic acid salts that could have implications in drug development and chemical synthesis (Mulliez & Naudy, 1994).
Sulfonamide Derivatives and Metal Complexes
The synthesis of sulfonamide derivatives like methanesulfonicacid hydrazide and their metal complexes opens new avenues in the study of antibacterial agents. These compounds, including their Ni(II) and Co(II) complexes, have been shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Özdemir et al., 2009).
Application in Antiarrhythmic Agents
The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation as potential class III antiarrhythmic agents illustrate the importance of sulfonamide derivatives in developing new therapeutic agents. These compounds have shown promise in increasing the cardiac action potential duration without affecting the cardiac muscle conduction velocity, which could lead to advancements in treating arrhythmias (Connors et al., 1991).
Eigenschaften
IUPAC Name |
N-[3-amino-5-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSSKQKZBRDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)


![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
